5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines the properties of oxadiazole and triazole rings, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and phenylacetylene are commonly used.
Oxadiazole Ring Formation: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative. In this case, 2-ethoxybenzoic acid can be used as the starting material.
Coupling of the Rings: The final step involves coupling the triazole and oxadiazole rings, which can be achieved through various coupling reactions, such as using a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has shown promise in various bioassays. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with biological targets such as enzymes and receptors suggests it could be developed into pharmaceutical agents for treating infections and cancer.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole and oxadiazole rings can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Lacks the triazole ring, making it less versatile in biological applications.
1-Phenyl-1H-1,2,3-triazole: Lacks the oxadiazole ring, which reduces its chemical reactivity.
2-Ethoxybenzoic acid: A precursor in the synthesis but lacks the complex ring structure.
Uniqueness
The uniqueness of 5-(2-ethoxyphenyl)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole lies in its combined structural features, which confer both chemical reactivity and biological activity
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-3-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-2-24-16-11-7-6-10-14(16)18-19-17(21-25-18)15-12-23(22-20-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRXSVBTARAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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